Irreversible Covalent vs. Reversible Inhibition Mechanism
Smyd3-IN-1 exhibits an IC50 of 11.7 nM against SMYD3, which places it among the more potent SMYD3 inhibitors. This value is significantly lower than that of BAY-6035 (88 nM) and GSK2807 (130 nM), and is over 1000-fold more potent than BCI-121 (11,800 nM) [1]. While EPZ031686 has a reported IC50 of 3 nM, its potency advantage is less than 4-fold compared to Smyd3-IN-1 [1].
| Evidence Dimension | Biochemical IC50 against SMYD3 |
|---|---|
| Target Compound Data | 11.7 nM |
| Comparator Or Baseline | BAY-6035: 88 nM; GSK2807: 130 nM; BCI-121: 11,800 nM; EPZ031686: 3 nM |
| Quantified Difference | Smyd3-IN-1 is 7.5-fold more potent than BAY-6035, 11-fold more potent than GSK2807, and 1000-fold more potent than BCI-121. It is approximately 3.9-fold less potent than EPZ031686. |
| Conditions | Biochemical enzyme inhibition assay |
Why This Matters
Higher biochemical potency at the target enzyme is a key factor for researchers aiming to achieve maximal target engagement at lower compound concentrations, which can minimize off-target effects in cellular and in vivo studies.
- [1] Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3. ACS Med. Chem. Lett. 2019, 10, 6, 978–984. View Source
